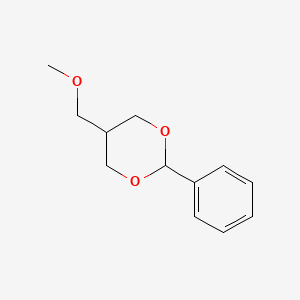

5-Methoxymethyl-2-phenyl-1,3-dioxane

Description

5-Methoxymethyl-2-phenyl-1,3-dioxane is a 1,3-dioxane derivative featuring a phenyl group at the 2-position and a methoxymethyl substituent at the 5-position. This compound belongs to a class of bicyclic ethers with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines the rigidity of the dioxane ring with the electronic effects of the methoxymethyl group, influencing its reactivity, solubility, and stability.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

5-(methoxymethyl)-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C12H16O3/c1-13-7-10-8-14-12(15-9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

GCNUKQDSEUZLLY-UHFFFAOYSA-N |

Canonical SMILES |

COCC1COC(OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyclization of Pentaerythritol and Benzaldehyde

A well-documented method for synthesizing 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane involves the acid-catalyzed reaction of pentaerythritol with benzaldehyde in aqueous medium:

- Procedure:

- Dissolve 136 g (1.0 mole) of pentaerythritol in 1 liter of water at 25–29°C.

- Add 5.0 mL of concentrated hydrochloric acid as catalyst.

- Add 106 g (1.0 mole) of benzaldehyde dropwise over 2–3 hours with stirring.

- Continue stirring for 3–5 hours to allow cyclization and precipitation of the product.

- Filter the precipitate, recrystallize from slightly alkaline water (sodium carbonate solution), filter again, and dry.

- Further recrystallization from toluene yields the pure product with approximately 80% yield and melting point ~135°C.

This product is 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a key intermediate that can be methylated to introduce the methoxymethyl group at the 5-position.

Methylation to Introduce the Methoxymethyl Group

To obtain 5-Methoxymethyl-2-phenyl-1,3-dioxane from the bis(hydroxymethyl) precursor, selective methylation of one hydroxyl group is required. This can be achieved via:

- Methylation reagents: Methyl iodide (CH3I) or dimethyl sulfate (DMS) in the presence of a base such as potassium carbonate (K2CO3).

- Reaction conditions: Typically conducted in an aprotic solvent like acetone or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Outcome: Mono-methylation yields the methoxymethyl substituent at one of the 5-position hydroxyls, generating 5-methoxymethyl-2-phenyl-1,3-dioxane.

This step requires careful control to avoid over-methylation or side reactions.

Alternative Synthetic Routes and Related Compounds

Synthesis of 2-Phenyl-5-methyl-1,3-dioxane Derivatives

Another related synthetic approach involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde under acid catalysis in toluene with p-toluenesulfonic acid as catalyst:

- Refluxing the mixture for 8 hours leads to cyclization forming 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid with an 82.3% yield.

- The product is isolated by extraction and acid-base workup.

This method demonstrates the feasibility of preparing substituted 1,3-dioxanes with methyl groups at the 5-position, which can be adapted for methoxymethyl substituents.

Data Table Summarizing Key Preparation Methods

*Yield depends on methylation efficiency and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxymethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: NaOCH3, RLi, RMgX

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methoxymethyl-2-phenyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The methoxymethyl group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

*Calculated based on structural data.

Physicochemical Properties

- Solubility: The methoxymethyl group in the target compound enhances polarity compared to alkyl-substituted analogs (e.g., 5,5-dimethyl derivative), likely increasing solubility in polar solvents like ethanol or acetone. In contrast, the 5-nitro derivatives exhibit lower solubility due to nitro group hydrophobicity .

- Thermal Stability : Computational studies on 5-nitro-5-R-1,3-dioxanes reveal that electron-withdrawing groups (e.g., nitro) lower thermal stability, while electron-donating groups (e.g., methoxy) may enhance it . The methoxymethyl group’s ether linkage could reduce susceptibility to thermal decomposition compared to nitro or carbonyl-containing analogs.

- Boiling/Melting Points : Bulky substituents (e.g., bis(hydroxymethyl) ) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., dimethyl ) lower melting points.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : The 5,5-bis(hydroxymethyl) derivative is used in polymer synthesis , while methoxymethyl-substituted dioxanes (e.g., 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione) serve as precursors for kinase inhibitors like cabozantinib .

- Material Science : The thermal stability of methoxymethyl-substituted dioxanes makes them candidates for high-temperature applications, unlike nitro analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxymethyl-2-phenyl-1,3-dioxane, and how can reaction conditions be optimized?

- Methodology :

- Acid-catalyzed acetalization : Use toluenesulfonic acid or Lewis acid catalysts with a Dean-Stark apparatus to remove water, enabling high yields via thermodynamic control.

- pH-controlled oxidation : For derivatives requiring oxidation (e.g., to ketones), adjust pH using buffers like KHPO to stabilize intermediates and avoid alkaline degradation .

- Green synthesis : Employ isopropylidene malonate and aromatic aldehydes under solvent-free or low-toxicity conditions to minimize environmental impact .

Q. How can 5-Methoxymethyl-2-phenyl-1,3-dioxane be characterized to confirm its structure and purity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to identify substituent environments (e.g., methoxymethyl and phenyl groups).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar dioxane derivatives .

- Chromatography : Use HPLC or GC-MS to assess purity and detect byproducts.

Q. What factors influence the stability of 5-Methoxymethyl-2-phenyl-1,3-dioxane under varying experimental conditions?

- Key considerations :

- pH sensitivity : Acidic/basic conditions may hydrolyze the dioxane ring; stability studies should include buffered solutions at pH 4–8 .

- Oxidative stability : Test resistance to common oxidants (e.g., KMnO) to determine suitability for reactions requiring intact acetal groups .

- Thermal stability : TGA/DSC analysis to identify decomposition temperatures and safe handling ranges.

Advanced Research Questions

Q. How do substituents (methoxymethyl, phenyl) influence the reactivity of 5-Methoxymethyl-2-phenyl-1,3-dioxane in nucleophilic substitutions or condensation reactions?

- Mechanistic insights :

- The electron-donating methoxymethyl group enhances ring stability but may reduce electrophilicity at the carbonyl positions.

- Phenyl groups contribute steric hindrance, affecting regioselectivity in reactions with bulky nucleophiles. Computational studies (e.g., B3LYP/6-31G**) can model electronic effects and predict reaction pathways .

Q. What computational methods are effective for studying the conformational dynamics and reaction intermediates of this compound?

- Approaches :

- DFT calculations : Optimize geometries at B3LYP/6-31G** to analyze transition states and activation energies for ring-opening or substitution reactions .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to explore pharmacological potential .

Q. How can factorial design improve experimental protocols for synthesizing and functionalizing this compound?

- Experimental optimization :

- Variables : Test catalyst loading, temperature, and solvent polarity using a 2 factorial design to identify significant factors affecting yield .

- Response surface methodology (RSM) : Model interactions between variables and predict optimal conditions for scale-up.

Contradictions and Resolutions in Existing Data

- Synthesis yield variability : Early methods reported inconsistent yields due to unoptimized pH during NaIO-mediated oxidations. Resolution: Buffer reactions to maintain pH < 9 to prevent alkaline degradation of intermediates .

- Reactivity discrepancies : Conflicting reports on nucleophilic substitution rates may arise from solvent polarity or counterion effects. Controlled studies in anhydrous vs. protic solvents are recommended .

Applications in Academic Research

- Drug discovery : Investigate as a prodrug scaffold due to hydrolyzable acetal groups, which release active agents under physiological conditions .

- Material science : Explore its use as a monomer for polyacetals or crosslinking agents in polymer networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.